molecular formula C15H9NO3S B14311738 [1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- CAS No. 109363-81-7

[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-

Cat. No.: B14311738
CAS No.: 109363-81-7
M. Wt: 283.3 g/mol
InChI Key: OAFVJLIAOXPHLT-UHFFFAOYSA-N
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Description

1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes fused benzopyrano and benzothiazin rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and 2-hydroxybenzaldehyde can undergo condensation followed by cyclization to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide in an acidic medium.
  • Reduction : Sodium borohydride in methanol.
  • Substitution : Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Investigated for its therapeutic potential in treating various diseases.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Benzopyran : Shares the benzopyran ring structure but lacks the benzothiazin moiety.
  • Benzothiazine : Contains the benzothiazine ring but does not have the benzopyran structure.
  • Coumarin : A simpler compound with a benzopyranone structure.

Uniqueness: What sets 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- apart is its unique combination of benzopyrano and benzothiazin rings, which imparts distinct chemical and biological properties

Properties

CAS No.

109363-81-7

Molecular Formula

C15H9NO3S

Molecular Weight

283.3 g/mol

IUPAC Name

3-hydroxy-12H-chromeno[3,4-b][1,4]benzothiazin-6-one

InChI

InChI=1S/C15H9NO3S/c17-8-5-6-9-11(7-8)19-15(18)14-13(9)16-10-3-1-2-4-12(10)20-14/h1-7,16-17H

InChI Key

OAFVJLIAOXPHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C(=O)OC4=C3C=CC(=C4)O

Origin of Product

United States

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